
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H28FN3O5S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, including potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
With a molecular weight of 479.54 g/mol, it includes a piperidine moiety , a sulfonyl group , and an oxalamide functional group . These structural elements are significant for its biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of various enzymes, potentially inhibiting their function. This is particularly relevant in the context of enzyme targets associated with neurological disorders.
- Receptor Modulation : The fluorophenyl group can engage with hydrophobic pockets in proteins, influencing receptor activity and downstream signaling pathways.
Pharmacological Applications
Research indicates that compounds with similar structures have been associated with various pharmacological effects, including:
- Antibacterial Activity : Compounds containing piperidine and sulfonamide groups have demonstrated moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
- Neuropharmacology : The potential for treating neurological disorders is significant due to the compound's ability to interact with neurotransmitter systems.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be applicable in conditions like arthritis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study synthesized various piperidine derivatives and tested their antibacterial activity, revealing that some derivatives exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus .
- Another investigation focused on the enzyme inhibitory properties of piperidine derivatives, finding strong inhibition against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity | Key Features |
---|---|---|---|
N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | Antibacterial, AChE inhibition | Similar piperidine structure |
N'-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | Moderate antibacterial | Methoxy substitution affects solubility |
Q & A
Basic Questions
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves three key steps:
- Sulfonylation : Introduce the 4-fluorophenylsulfonyl group to piperidine using sulfonyl chloride under basic conditions (triethylamine, 0–5°C in dichloromethane) .
- Nucleophilic substitution : Attach the ethylenediamine sidechain in anhydrous DMF at 60–70°C for 12 hours .
- Oxalamide formation : Couple the secondary amine with oxalyl chloride derivatives using Hünig’s base (DIPEA) in THF at room temperature to avoid diastereomers . Purification via flash chromatography (ethyl acetate/hexane gradient) ensures >95% purity, monitored by TLC and HPLC .
Q. Which analytical techniques confirm structural integrity and purity?
Use:
- NMR spectroscopy : Identify sulfonylpiperidine (δ 3.2–3.5 ppm) and tetrahydrofuran-methyl protons (δ 1.8–2.1 ppm) .
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm accuracy .
- IR spectroscopy : Detect sulfonyl (1150–1300 cm⁻¹) and amide (1640–1680 cm⁻¹) groups .
- HPLC-PDA : Assess purity (C18 column, acetonitrile/water gradient) .
Advanced Questions
Q. How can target engagement and selectivity in kinase inhibition be experimentally validated?
A multi-tiered approach:
- Kinase profiling : Screen against 100+ human kinases at 1 µM (ATP near Km) to identify primary targets .
- Cellular validation : Use NanoBRET assays in HEK293T cells with GFP-tagged kinases to measure IC50 under physiological ATP .
- Structural analysis : Co-crystallization and molecular dynamics (AMBER, 100 ns trajectories) map binding interactions . Discrepancies between biochemical and cellular IC50 values may indicate off-target effects .
Q. How can contradictions in solubility and bioavailability data be resolved?
Address variability through:
- Solvent comparison : Test solubility in biorelevant media (FaSSIF/FeSSIF) vs. DMSO using nephelometry .
- Formulation optimization : Use cyclodextrin complexes (HP-β-CD, 10–20% w/v) or lipid nanoparticles (<200 nm by DLS) .
- Species-specific PK studies : Compare murine vs. canine models with LC-MS/MS quantification (LLOQ 1 ng/mL) .
Q. What strategies improve metabolic stability without compromising potency?
- SAR optimization : Synthesize analogs with regioisomeric sulfonyl groups and modified tetrahydrofuran rings .
- Metabolite identification : Incubate with human liver microsomes (NADPH) and analyze via UPLC-QTOF .
- Prodrug design : Introduce acetylated amines or phosphate esters, evaluating plasma activation kinetics . Maintain target affinity (SPR KD <100 nM) and microsomal stability (t1/2 >60 minutes) .
Q. Methodological Notes
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O5S/c21-15-6-8-18(9-7-15)30(27,28)24-12-2-1-4-16(24)10-11-22-19(25)20(26)23-14-17-5-3-13-29-17/h6-9,16-17H,1-5,10-14H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESZMAJJORWNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.